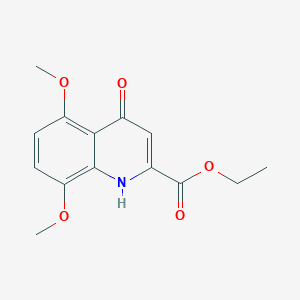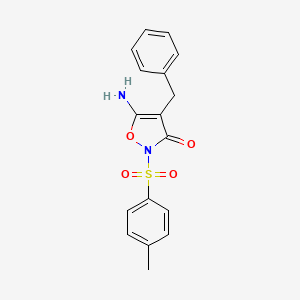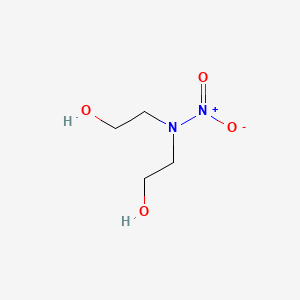
1,1',1''-Methanetriyltris(3,4-dimethoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) is an organic compound characterized by its unique structure, where a central methane carbon is bonded to three 3,4-dimethoxybenzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) typically involves the reaction of 3,4-dimethoxybenzyl chloride with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride is replaced by the methylene group from formaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Alkylated and acylated aromatic compounds.
科学的研究の応用
1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic rings can engage in π-π stacking interactions, further contributing to its biological and chemical activity.
類似化合物との比較
Similar Compounds
- 1,3-Dimethoxybenzene
- 1,4-Dimethoxybenzene
- 1,2-Dimethoxybenzene
Uniqueness
1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) is unique due to its trimeric structure, where three 3,4-dimethoxybenzene units are connected through a central methane carbon. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
5450-52-2 |
|---|---|
分子式 |
C25H28O6 |
分子量 |
424.5 g/mol |
IUPAC名 |
4-[bis(3,4-dimethoxyphenyl)methyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C25H28O6/c1-26-19-10-7-16(13-22(19)29-4)25(17-8-11-20(27-2)23(14-17)30-5)18-9-12-21(28-3)24(15-18)31-6/h7-15,25H,1-6H3 |
InChIキー |
RNQOVAGRSMEMIX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)


![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)






![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
